3-(4-Bromophenyl)-6-chloropyridazine
Overview
Description
3-(4-Bromophenyl)-6-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group at the 3-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-6-chloropyridazine typically involves the reaction of 4-bromobenzonitrile with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyridazine under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-Bromophenyl)-6-chloropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-chloropyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their function .
Comparison with Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 3-(4-Bromophenyl)-5-(4-methoxyphenyl)isoxazole
- 3-(4-Bromophenyl)-5-(4-chlorophenyl)isoxazole
Comparison: Compared to these similar compounds, 3-(4-Bromophenyl)-6-chloropyridazine exhibits unique reactivity and stability due to the presence of both bromine and chlorine substituents. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVQWFBJVWQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423335 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-50-3 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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